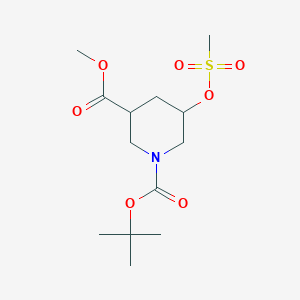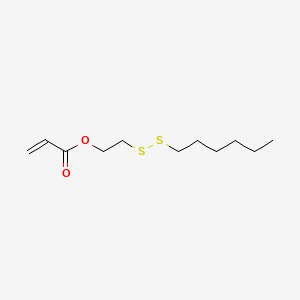
2-(Hexyldisulfanyl)ethyl Acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hexyldisulfanyl)ethyl Acrylate is a chemical compound belonging to the acrylate family. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields such as adhesives, coatings, and biomedical materials. The unique structure of this compound, which includes a hexyldisulfanyl group, imparts specific properties that make it valuable in specialized applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexyldisulfanyl)ethyl Acrylate typically involves the esterification of acrylic acid with 2-(hexyldisulfanyl)ethanol. This reaction is usually catalyzed by strong acids such as sulfuric acid or methanesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product. The use of polymerization inhibitors like hydroquinone is common to prevent unwanted polymerization during the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Hexyldisulfanyl)ethyl Acrylate undergoes various chemical reactions, including:
Polymerization: Initiated by heat, light, or peroxides, leading to the formation of polymers.
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Substitution: The acrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the acrylate group under mild conditions.
Major Products Formed
Polymerization: Poly(this compound) with varying molecular weights.
Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.
Substitution: Substituted acrylates with different functional groups.
Scientific Research Applications
2-(Hexyldisulfanyl)ethyl Acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.
Biology: Investigated for its potential in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for use in biomedical devices and coatings due to its flexibility and durability.
Industry: Utilized in the production of adhesives, coatings, and sealants with enhanced performance characteristics
Mechanism of Action
The mechanism of action of 2-(Hexyldisulfanyl)ethyl Acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The disulfide bond in its structure can undergo redox reactions, making it useful in applications where reversible bonding is required. The acrylate group allows for easy polymerization, leading to the formation of high-molecular-weight polymers with desirable mechanical properties .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl Acrylate: Another acrylate with a similar structure but without the disulfide group.
Butyl Acrylate: A simpler acrylate used in similar applications but with different properties.
Methyl Methacrylate: A related compound with a methacrylate group instead of an acrylate group
Uniqueness
2-(Hexyldisulfanyl)ethyl Acrylate is unique due to the presence of the hexyldisulfanyl group, which imparts specific redox properties and enhances its utility in applications requiring reversible bonding. This makes it distinct from other acrylates that do not possess such functional groups .
Properties
Molecular Formula |
C11H20O2S2 |
|---|---|
Molecular Weight |
248.4 g/mol |
IUPAC Name |
2-(hexyldisulfanyl)ethyl prop-2-enoate |
InChI |
InChI=1S/C11H20O2S2/c1-3-5-6-7-9-14-15-10-8-13-11(12)4-2/h4H,2-3,5-10H2,1H3 |
InChI Key |
LWGGZNVOZISERE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSSCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



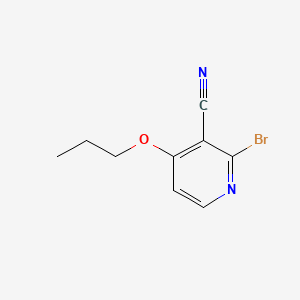
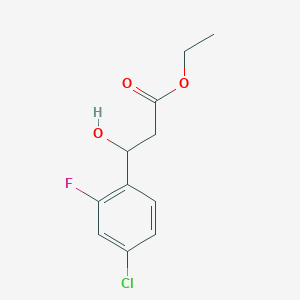
![3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one](/img/structure/B15335194.png)

![2-Methyl-6-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15335202.png)
![Methyl 1-Boc-6-[(diphenylmethylene)amino]indole-4-carboxylate](/img/structure/B15335211.png)
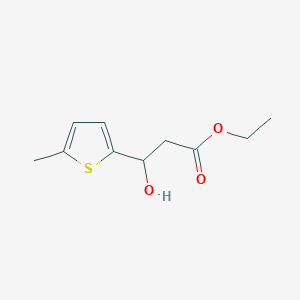
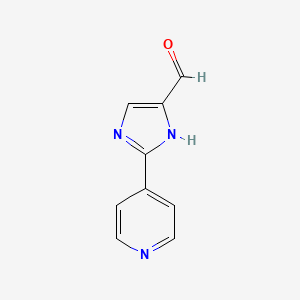
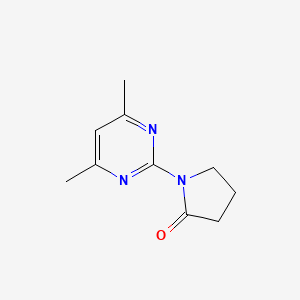

![(R)-2-[(S)-2-Aminopropanamido]propanoic Acid Hydrochloride](/img/structure/B15335231.png)
![[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride](/img/structure/B15335233.png)
